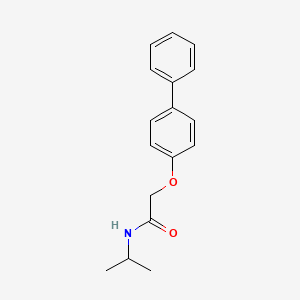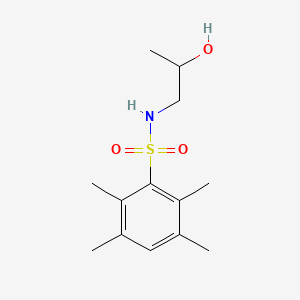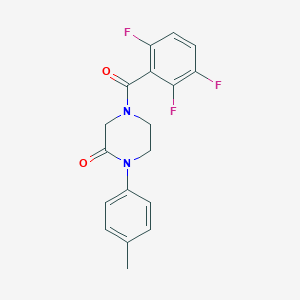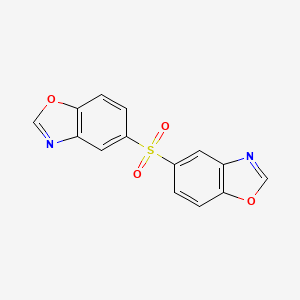![molecular formula C19H17N3O2 B5590997 N-(2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5590997.png)
N-(2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide and related compounds often involves the condensation of appropriate amines and acids or their derivatives. For instance, compounds with benzamide structures have been synthesized using palladium-mediated C(sp3)-H bond activation, showcasing a method that could potentially be applied to the synthesis of N-(2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide (Chen et al., 2023).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often elucidated using X-ray crystallography, NMR spectroscopy, and computational methods such as DFT calculations. These techniques provide detailed insights into the geometry, electronic properties, and potential reactive sites of the molecules. For example, studies have shown the crystal structure and detailed molecular analysis of benzamide derivatives, highlighting the importance of intramolecular interactions (Saeed et al., 2010).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, including palladium-catalyzed C-H bond activations and reactions with nitroolefins to form pyridyl benzamides. These reactions expand the functional group repertoire of the benzamide scaffold and modify its chemical properties (Chen et al., 2018).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and drug design. These properties are typically investigated using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and X-ray crystallography. The crystalline structure, in particular, can influence the compound's stability and reactivity.
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including acidity/basicity, reactivity towards nucleophiles and electrophiles, and photochemical behavior, are influenced by the presence of substituents on the benzamide ring. Computational studies, such as DFT calculations, are often employed to predict these properties and guide the synthesis of new compounds with desired chemical behaviors (Ayoob & Hawaiz, 2023).
特性
IUPAC Name |
N-(2-methylphenyl)-3-(6-methylpyridazin-3-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-6-3-4-9-17(13)20-19(23)15-7-5-8-16(12-15)24-18-11-10-14(2)21-22-18/h3-12H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIKHXMNNHDCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{(3S*,4R*)-1-[(5-chloro-2-thienyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5590929.png)

![1-(5-{1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]piperidin-4-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5590942.png)
![(1R*,3S*)-7-[(2,4-difluorophenyl)acetyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5590949.png)
![4-(4-thiomorpholinylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5590954.png)


![2-[(4-bromobenzyl)oxy]benzaldehyde oxime](/img/structure/B5590971.png)
![4-[(4-ethyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine](/img/structure/B5590974.png)
![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[2-(methylthio)benzyl]-3-pyrrolidinyl}acetamide](/img/structure/B5590978.png)
![1-[3-(1-pyrrolidinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5590983.png)
![N-[2-(4-morpholinyl)ethyl]-4-biphenylcarboxamide](/img/structure/B5591001.png)
![5-(3-pyridinyl)-4-[(2,3,4-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5591003.png)
